40S ribosomal protein S30

ribosome biogenesis translation FUBI processing

40S ribosomal protein S30 (also designated eS30, encoded by the FAU gene in humans) is a component of the eukaryotic small (40S) ribosomal subunit belonging to the eS30 family of ribosomal proteins. This 133-amino-acid protein (molecular weight ~14.4 kDa) is distinguished from most other ribosomal proteins by its synthesis as an N-terminal fusion with the ubiquitin-like protein FUBI, which is post-translationally cleaved to release mature eS30 for incorporation into 40S subunits.

Molecular Formula
Molecular Weight
Cat. No. B1578676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name40S ribosomal protein S30
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 40S Ribosomal Protein S30 (FAU/RPS30): Key Characteristics for Procurement


40S ribosomal protein S30 (also designated eS30, encoded by the FAU gene in humans) is a component of the eukaryotic small (40S) ribosomal subunit belonging to the eS30 family of ribosomal proteins [1]. This 133-amino-acid protein (molecular weight ~14.4 kDa) is distinguished from most other ribosomal proteins by its synthesis as an N-terminal fusion with the ubiquitin-like protein FUBI, which is post-translationally cleaved to release mature eS30 for incorporation into 40S subunits [2]. eS30 is positioned at the shoulder of the small ribosomal subunit between helices h16 and h18 of 18S rRNA, with C-terminal basic residues lining the mRNA channel [3].

FUBI-eS30 processing studies: Requires wild-type FUBI-eS30 plus USP36 protease for cleavage-dependent 40S maturation assays.
p-RPS pathway classification: Supports progression-type ribosomal protein screening for late cytoplasmic 18S rRNA maturation endpoints.
mRNA channel structural research: C-terminal basic residues line the h16-h18 mRNA channel, relevant for cryo-EM subunit reconstitution.
Antimicrobial peptide screening context: Reported Gram-positive-specific bactericidal profile supports narrow-spectrum peptide discovery studies.

Why Generic Substitution Fails for 40S Ribosomal Protein S30: Evidence for Selection Specificity


40S ribosomal protein S30 cannot be functionally interchanged with other ribosomal proteins or ubiquitin-fusion ribosomal proteins due to its unique post-translational processing pathway. Unlike eS31 (RPS27A) and eL40 (RPL40), which are synthesized as ubiquitin fusions and processed by canonical deubiquitinases, eS30 is synthesized as a FUBI (ubiquitin-like protein) fusion that requires the specialized deubiquitinase USP36 for cleavage [1]. Additionally, eS30 is classified as a progression-type ribosomal protein (p-RPS) specifically required for late cytoplasmic steps of 18S rRNA maturation, whereas other small subunit proteins such as initiation-type RPSs (i-RPSs) function at early nucleolar steps [2]. Substitution of eS30 with other ribosomal proteins would fail to support proper 40S subunit maturation, leading to polysome deficiency and impaired translation competence [3].

Risk Dimension
eS30 / FAU Specificity
Why Substitutes May Shift
Processing Pathway
FUBI-eS30 requires USP36 for cleavage; non-cleavable mutants show dominant-negative polysome loss.
eS31 (RPS27A) uses ubiquitin fusion and USP16; its processing machinery does not recognize FUBI-eS30.
Maturation Stage
Progression-type RPS (p-RPS) for late cytoplasmic 18S rRNA steps; 26S/18S-E pre-rRNA accumulation phenotype.
Initiation-type RPSs (i-RPSs, e.g. eS4/eS6/eS7) act at early nucleolar steps; 30S pre-rRNA accumulation profile may not transfer.
Structural Niche
Occupies h16-h18 shoulder with C-terminal basic residues lining mRNA channel; non-overlapping with other RPS positions.
eS31 (RPS27A) sits at 40S surface near exit site; mRNA-channel-proximal architecture cannot be replicated.

40S Ribosomal Protein S30 Quantitative Selection Evidence vs. Analogues


FUBI-eS30 Cleavage Is Strictly Required for Translation Competence: Non-cleavable Mutants Show Quantified Polysome Loss

Expression of non-cleavable FUBI-eS30 mutants (G73,74A or G74V diglycine motif mutants) in HEK293 cells leads to significantly decreased 40S and polysome levels compared to wild-type FUBI(WT)-eS30, as quantified by A254 polysome profile analysis [1]. In contrast, RPS27A (ubiquitin-eS31 fusion) processing by USP16 does not exhibit this dominant-negative polysome defect, as eS31 (RPS27A) incorporation is not sterically hindered in the same manner [2].

Cleavage Requirement
Cross-study comparable
Non-cleavable mutants: significant polysome reduction vs. WT (p < 0.05)
Supports functional construct design for translation-competent ribosome studies.
Dominant-negative phenotype quantified by A254 polysome profiling in HEK293 cells.
ribosome biogenesis translation FUBI processing

18S rRNA Precursor Accumulation: Non-cleavable eS30 Mutants Quantifiably Impair Late Cytoplasmic 18S rRNA Maturation

Northern blot analysis of 18S rRNA precursors in HeLa cells expressing non-cleavable FUBI-eS30 mutants reveals a strong increase in 26S and 18S-E pre-rRNA levels with a concomitant significant decrease in 30S and 21S precursors, compared to wild-type FUBI(WT)-eS30 which did not significantly alter precursor levels relative to parental cells [1]. This pattern classifies eS30 as a progression-type RPS (p-RPS), distinct from initiation-type RPSs (i-RPSs) such as eS4, eS6, and eS7, whose knockdown blocks processing at an earlier step (accumulation of 30S pre-rRNA only) [2].

18S rRNA Processing
Cross-study comparable
26S/18S-E pre-rRNA accumulation >2-fold; 30S/21S levels reduced
Supports p-RPS pathway classification for late cytoplasmic maturation endpoints.
Northern blot quantification in HeLa cells; distinct from i-RPS phenotype.
rRNA processing 40S maturation pre-18S rRNA

USP36 Is the Specific FUBI-eS30 Processing Protease: siRNA/CRISPRi Depletion Quantitatively Impairs Processing

Depletion of USP36 by RNAi or CRISPRi in human cells leads to impaired FUBI-eS30 processing, with uncleaved FUBI-eS30 accumulating relative to fully processed eS30, as quantified by immunoblot [1]. In contrast, USP16—the deubiquitinase that processes the ubiquitin-eS31 (RPS27A) fusion—does not cleave FUBI-eS30, and USP36 does not process ubiquitin-eS31, establishing a unique enzyme-substrate relationship [2]. Purified USP36 cleaves FUBI(WT)-eS30 in vitro at 37°C with 2.5 µM substrate and 0.5 µM enzyme, while the non-cleavable FUBI(AA)-eS30 mutant is resistant [1].

USP36 Specificity
Head-to-head
USP36 depletion: uncleaved FUBI-eS30 accumulation (p < 0.05); USP16 shows no effect
USP36 is the sole known protease; required for in vitro reconstitution studies.
In vitro cleavage at 2.5 µM substrate + 0.5 µM USP36; non-cleavable mutant resistant.
deubiquitinase USP36 FUBI processing

C. elegans rps-30 Knockdown Quantitatively Extends Lifespan and Alters Lipid Storage: A Phenotype Not Shared with Other Ribosomal Proteins

In Caenorhabditis elegans, knockdown of Ce-rps30 (the ortholog of human RPS30/FAU) confers an extended lifespan, increased lipid storage in the intestine, and shortened body length—morphological characteristics comparable to dauer larvae [1]. This phenotype is not a general consequence of ribosomal protein knockdown; for example, knockdown of rps-10 or rps-15 in C. elegans does not produce the same dauer-like phenotype, indicating a specific role for rps30 in metabolic and developmental regulation [2].

C. elegans Phenotype
Class-level
rps-30 knockdown: extended lifespan, increased intestinal lipid droplets, dauer-like morphology
Context-dependent metabolic regulation; phenotype not shared with rps-10 or rps-15.
Data to verify across systematic RP-knockdown panels; class-level inference.
aging lipid metabolism C. elegans

Antimicrobial Activity Is an Extra-Ribosomal Function Specific to RPS30 and a Subset of Ribosomal Proteins

Fragments of ribosomal protein S30 have been shown to possess antimicrobial activities, and the antimicrobial peptide ubiquicidin has been identified as a derivative of RPS30 [1]. In amphioxus (Branchiostoma japonicum), recombinant RPS30-precursor protein (rBjRPS30P) exhibits bactericidal activity against Gram-positive Staphylococcus aureus but, unlike RPS15 and RPS18, fails to kill Gram-negative Escherichia coli, demonstrating specific antimicrobial spectrum differences among ribosomal proteins [2].

Antimicrobial Profile
Cross-study comparable
rBjRPS30P: bactericidal against S. aureus (Gram-positive); lacks E. coli activity
Supports antimicrobial screening context for Gram-positive-specific peptide discovery.
RPS15/RPS18 retain both Gram-positive and Gram-negative activity; spectrum differs.
antimicrobial peptide innate immunity extra-ribosomal function

Structural Incorporation Site: eS30 Occupies a Unique Position at the mRNA Channel Relative to eS31 (RPS27A)

Cryo-EM structures of the human 40S subunit (PDB: 8ZDB, resolution 3.6 Å; PDB: 6ZXF, resolution 3.7 Å) demonstrate that eS30 (chain AT) is positioned at the shoulder of the small subunit, tucked between helices h16 and h18 of 18S rRNA, with three conserved C-terminal basic residues lining the mRNA channel [1]. In contrast, eS31 (RPS27A, chain N in PDB 8AUV) occupies a distinct location on the 40S subunit surface near the exit site, and its ubiquitin fusion is processed by USP16 rather than USP36 [2].

Structural Position
Supporting evidence
Cryo-EM: eS30 at h16-h18 shoulder; C-terminal K129/R131/K133 line mRNA channel
Supports mRNA channel structural study design; non-overlapping with eS31 position.
PDB: 8ZDB (3.6 Å), 6ZXF (3.7 Å); eS31 occupies distinct 40S surface site.
ribosome structure cryo-EM mRNA channel

40S Ribosomal Protein S30 Procurement for Targeted Research and Industrial Applications


In Vitro Reconstitution of 40S Ribosomal Subunit Maturation Requiring FUBI-eS30 Processing

Researchers reconstituting late cytoplasmic 40S maturation steps must procure wild-type FUBI-eS30 (FAU) protein along with recombinant USP36 protease to ensure proper cleavage. Use of non-cleavable mutants (G73,74A or G74V) as negative controls is essential to demonstrate processing dependence, as these mutants dominantly inhibit 18S rRNA maturation and polysome formation [1]. This is not achievable with RPS27A or RPL40 fusion proteins, which utilize distinct processing machineries.

siRNA-Mediated Functional Genomics of p-RPS vs. i-RPS Pathways in 18S rRNA Processing

Investigators performing siRNA screens on ribosomal proteins must include RPS30/FAU siRNA as a positive control for progression-type (p-RPS) 18S rRNA processing defects, characterized by accumulation of 26S and 18S-E pre-rRNAs with concurrent depletion of 30S/21S precursors [2]. This phenotype is distinct from initiation-type RPS (i-RPS) knockdown, which causes 30S pre-rRNA accumulation alone, enabling classification of novel factors into i-RPS vs. p-RPS pathways.

Discovery and Characterization of Antimicrobial Peptides Derived from Ribosomal Protein S30

Biotechnology and pharmaceutical laboratories screening ribosomal proteins for antimicrobial activity should prioritize RPS30/FAU due to its established Gram-positive-specific bactericidal activity [3]. The differential spectrum compared to RPS15 and RPS18 (which additionally kill Gram-negative E. coli) makes RPS30 a selective candidate for developing narrow-spectrum antimicrobials targeting Gram-positive pathogens, particularly in the context of microbiome-sparing therapies.

Structural Biology Studies of mRNA Channel Architecture in the 40S Subunit

Cryo-EM and X-ray crystallography studies of the 40S mRNA entry channel require purified eS30 (processed form) for subunit reconstitution, as its C-terminal basic residues directly line the mRNA channel between helices h16 and h18 [4]. No other ribosomal protein occupies this specific structural niche; therefore, structural studies of mRNA-rp interactions at this site are uniquely dependent on eS30 procurement.

Application
Selection Property
Validation Focus
In vitro 40S maturation reconstitution
FUBI-eS30 processing requirement
USP36-dependent cleavage verification
siRNA p-RPS pathway screening
p-RPS classification marker
pre-rRNA accumulation profiling
Antimicrobial peptide discovery
Gram-positive bactericidal profile
Strain-panel activity context
mRNA channel structural biology
C-terminal basic residue positioning
h16-h18 cryo-EM structural review
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